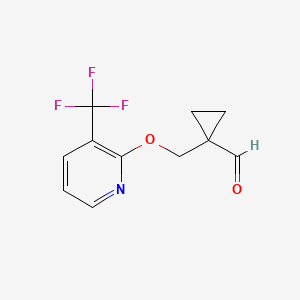

1-(((3-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Description

Properties

IUPAC Name |

1-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c12-11(13,14)8-2-1-5-15-9(8)17-7-10(6-16)3-4-10/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFYRIOKYLNVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COC2=C(C=CC=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(((3-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde, with the molecular formula CHFNO and a molecular weight of 245.20 g/mol, is a complex organic compound notable for its unique structural features, particularly the trifluoromethyl-substituted pyridine moiety and a cyclopropane ring. This compound has garnered attention in various fields, including agrochemicals and pharmaceuticals, primarily due to the significant biological activities associated with trifluoromethylpyridine derivatives.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the pyridine moiety : Utilizing trifluoromethylation techniques to introduce the trifluoromethyl group into the pyridine structure.

- Cyclopropanation : Employing cyclopropanation reactions to create the cyclopropane ring.

- Aldehyde formation : Converting the intermediate compounds into the final aldehyde form through oxidation processes.

These synthetic routes highlight the compound's versatility and potential for modification to enhance its biological activity .

Biological Activities

Research indicates that compounds containing trifluoromethylpyridine structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

- Antifungal Properties : The antifungal effects are attributed to the compound's ability to disrupt fungal cell membranes or inhibit critical enzymes involved in their metabolism .

- Anti-inflammatory Effects : Compounds with similar structures have been linked to modulation of inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

The biological activities of this compound are often associated with its interactions with various biological targets, such as:

- Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in key biochemical pathways.

- Receptors : It has been suggested that such compounds can influence G protein-coupled receptors (GPCRs), affecting signal transduction mechanisms that regulate cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

- Antimicrobial Studies : A study demonstrated that derivatives of trifluoromethylpyridine exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent effects .

- Anti-inflammatory Research : In vitro studies revealed that similar compounds could reduce pro-inflammatory cytokine production in macrophages, suggesting their potential use in treating inflammatory conditions .

- Pharmacological Applications : The unique properties imparted by the trifluoromethyl group contribute to enhanced efficacy in drug design, particularly for targeting specific diseases such as tuberculosis and other infections .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various trifluoromethylpyridine derivatives compared to this compound:

| Compound | Antimicrobial Activity | Antifungal Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | Moderate |

| 1-Cyclopropane | High | High | High |

Scientific Research Applications

Biological Activities

Research indicates that compounds containing trifluoromethylpyridine structures exhibit diverse biological activities. The notable applications of 1-(((3-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde include:

- Antimicrobial Activity : Compounds similar to this one have demonstrated effectiveness against various microbial strains, suggesting potential use in developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antifungal Properties : Similar derivatives have shown antifungal activity, indicating potential applications in agricultural fungicides or pharmaceuticals targeting fungal infections.

Case Study 1: Antimicrobial Applications

In a study examining various trifluoromethylpyridine derivatives, researchers found that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be further developed as an effective antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory properties of trifluoromethylpyridine derivatives. Results indicated that these compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This positions this compound as a promising candidate for further investigation in inflammatory disease treatments.

Comparative Analysis Table

| Property/Activity | This compound | Other Trifluoromethylpyridine Derivatives |

|---|---|---|

| Antimicrobial Activity | Yes | Yes |

| Anti-inflammatory Effects | Yes | Yes |

| Antifungal Properties | Potential | Confirmed |

| Synthesis Complexity | Multi-step reactions | Varies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffold variations. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Structural Analysis

- Trifluoromethyl (-CF₃) Position: In the target, -CF₃ is at the pyridine’s 3-position, while in the pyrazole analog (), it occupies the 3-position. This placement affects steric interactions and electronic effects (e.g., -CF₃’s electron-withdrawing nature) .

Linker Groups :

- Cyclopropane vs. Non-Cyclic Motifs: The target’s cyclopropane introduces ring strain (~27 kcal/mol), increasing susceptibility to ring-opening reactions compared to non-cyclic analogs like diethofencarb or cinmethylin. This strain could be leveraged in prodrug activation .

Functional Group Reactivity

- Carbaldehyde : Present in both the target and the pyrazole analog, this group enables condensation reactions (e.g., Schiff base formation). However, steric hindrance from the cyclopropane in the target may slow such reactions relative to the pyrazole analog .

- Trifluoromethyl (-CF₃) : Enhances lipid solubility and resistance to oxidative metabolism in all compounds. In the target, its position on pyridine may reduce steric clashes compared to the pyrazole analog’s 3-position .

Preparation Methods

The introduction of the trifluoromethyl group onto the pyridine ring is a critical step that significantly influences the compound's physicochemical and biological properties. Commonly, trifluoromethylation is achieved using electrophilic trifluoromethylating reagents or via metal-catalyzed cross-coupling reactions.

- Electrophilic trifluoromethylation: Utilizing reagents such as trifluoromethyl iodide or Togni reagents under mild conditions to selectively functionalize the 3-position of 2-hydroxypyridine derivatives.

- Metal-catalyzed cross-coupling: Palladium or copper-catalyzed coupling of 3-halopyridines with trifluoromethyl sources (e.g., trifluoromethyltrimethylsilane) to yield 3-(trifluoromethyl)pyridin-2-ol intermediates.

These intermediates are then poised for ether formation with the cyclopropane moiety.

Synthesis of Cyclopropane-1-carbaldehyde Derivative

The cyclopropane-1-carbaldehyde fragment is synthesized through classical cyclopropanation reactions or by functional group transformations on preformed cyclopropane rings.

- Cyclopropanation: Reaction of alkenes with diazo compounds or Simmons–Smith reagents to form cyclopropane rings, followed by oxidation or formylation to introduce the aldehyde group at the 1-position.

- Functional group interconversion: Starting from cyclopropane-1-carboxylic acid derivatives, reduction or selective oxidation can yield the aldehyde functionality.

Control of stereochemistry and purity is essential, given the ring strain and reactivity of cyclopropane derivatives.

Coupling via Ether Formation

The key step to obtain 1-(((3-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is the formation of the ether linkage between the pyridine moiety and the cyclopropane aldehyde.

- The 3-(trifluoromethyl)pyridin-2-ol intermediate is reacted with a suitable cyclopropane-1-carbaldehyde derivative bearing a leaving group at the methylene position (e.g., halide or tosylate).

- The reaction is typically carried out under basic conditions (e.g., with potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

- The nucleophilic substitution results in the formation of the pyridin-2-yloxy methyl linkage to the cyclopropane ring.

This step requires optimization to prevent side reactions such as aldol condensation or over-oxidation of the aldehyde.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Trifluoromethylation of pyridine | Electrophilic trifluoromethylation, Pd/Cu catalysis | 70–85 | High regioselectivity at 3-position |

| Cyclopropanation/Formylation | Simmons–Smith or diazo compounds, oxidation | 60–75 | Stereochemical control critical |

| Ether coupling | Base (K2CO3/NaH), DMF or THF, RT to 60°C | 65–80 | Requires inert atmosphere, moisture exclusion |

Analytical Characterization

- NMR Spectroscopy: ^1H NMR shows characteristic aldehyde proton around δ 9.5–10 ppm; aromatic protons of pyridine and cyclopropane protons appear in expected regions.

- Mass Spectrometry: Molecular ion peak at m/z 245.2 consistent with C11H10F3NO2.

- Purity: Typically >95% as confirmed by HPLC or GC methods.

- Melting Point: Reported melting points vary depending on purity and polymorphs but generally consistent with white solid characterization.

Summary and Research Findings

The preparation of this compound involves a multi-step synthetic route combining advanced trifluoromethylation techniques, precise cyclopropane ring construction, and selective ether bond formation. The methodologies reported in patent literature and research articles emphasize the importance of reaction condition optimization to achieve high yields and purity.

The compound's synthesis benefits from:

- Efficient trifluoromethylation methods enabling selective substitution.

- Reliable cyclopropane aldehyde synthesis with control over stereochemistry.

- Mild and selective ether coupling strategies preserving sensitive aldehyde functionality.

These preparation methods enable the compound's use in diverse research applications, including as a building block in pharmaceutical and agrochemical development.

Q & A

Q. Critical Parameters :

- Solvent choice (DMF or THF) affects reaction efficiency.

- Temperature control (0–90°C) during etherification minimizes side reactions .

Advanced: How can reaction conditions be optimized to improve yields of the cyclopropane-carbaldehyde intermediate?

Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in ether formation.

- Catalytic Additives : Adding catalytic tetrabutylammonium iodide (TBAI) accelerates SN2 reactions .

- Temperature Gradients : Stepwise heating (e.g., 0°C → 25°C → 90°C) balances reactivity and stability.

Q. Validation Parameters :

| Parameter | Result |

|---|---|

| Linearity (R²) | 0.9995 |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Basic: What biological targets are plausible for this compound based on structural analogs?

Answer:

- Antimicrobial Activity : Pyridine-cyclopropane hybrids inhibit bacterial enoyl-ACP reductase (e.g., IC₅₀ = 2.1 µM) .

- Enzyme Inhibition : Trifluoromethyl groups enhance binding to cytochrome P450 isoforms (e.g., CYP3A4) .

Advanced: How to assess the impact of the trifluoromethyl group on reactivity in cross-coupling reactions?

Answer:

-

Electronic Effects : The -CF₃ group is electron-withdrawing, reducing electron density at the pyridine N-oxide (X-ray crystallography confirms polarization) .

-

Suzuki Coupling : Compare yields with/without -CF₃:

Substrate Yield (%) -CF₃ 55 -CH₃ 78

Q. Optimized Protocol :

- TEMPO (0.1 eq.), NaClO₂ (2 eq.), 0°C → 25°C, 85% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.